molecular formula C5H6N2OS B1605936 6-(Methylthio)pyrimidin-4(3H)-one CAS No. 30001-45-7

6-(Methylthio)pyrimidin-4(3H)-one

Cat. No.: B1605936
CAS No.: 30001-45-7
M. Wt: 142.18 g/mol
InChI Key: BTIAVKOUWHGNFD-UHFFFAOYSA-N
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Description

6-(Methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are a class of organic compounds characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3. The presence of a methylthio group at the 6-position and a keto group at the 4-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)pyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of α-substituted β-ketoesters. The process begins with the transformation of these esters into acyl enamines, which are then cyclized to form 6H-1,3-oxazin-6-ones. These intermediates are subsequently converted into highly functionalized pyrimidinones by treatment with an appropriate primary amine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, often employing metal-free conditions to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The keto group can be reduced to form corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position where the methylthio group is located.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methylthio group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

6-(Methylthio)pyrimidin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylthio)pyrimidin-4(3H)-one is unique due to the presence of the methylthio group at the 6-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

4-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-9-5-2-4(8)6-3-7-5/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIAVKOUWHGNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285934
Record name 6-(methylsulfanyl)pyrimidin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30001-45-7
Record name NSC43266
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(methylsulfanyl)pyrimidin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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